2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 251097-66-2
VCID: VC1998884
InChI: InChI=1S/C12H16ClNO4S/c1-8(2)7-10(12(15)16)14-19(17,18)11-6-4-3-5-9(11)13/h3-6,8,10,14H,7H2,1-2H3,(H,15,16)
SMILES: CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl
Molecular Formula: C12H16ClNO4S
Molecular Weight: 305.78 g/mol

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid

CAS No.: 251097-66-2

Cat. No.: VC1998884

Molecular Formula: C12H16ClNO4S

Molecular Weight: 305.78 g/mol

* For research use only. Not for human or veterinary use.

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid - 251097-66-2

Specification

CAS No. 251097-66-2
Molecular Formula C12H16ClNO4S
Molecular Weight 305.78 g/mol
IUPAC Name 2-[(2-chlorophenyl)sulfonylamino]-4-methylpentanoic acid
Standard InChI InChI=1S/C12H16ClNO4S/c1-8(2)7-10(12(15)16)14-19(17,18)11-6-4-3-5-9(11)13/h3-6,8,10,14H,7H2,1-2H3,(H,15,16)
Standard InChI Key ABPDKVAZYITZMY-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl
Canonical SMILES CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl

Introduction

Chemical Identity and Properties

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid is a well-defined chemical entity in the sulfonamide class with specific identifiers and properties that distinguish it in chemical databases and research settings.

Basic Identification

The compound is uniquely identified through several standard chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid

IdentifierValue
CAS Number251097-66-2
MDL NumberMFCD00173034
Molecular FormulaC₁₂H₁₆ClNO₄S
Molecular Weight305.78 g/mol
HS Code2935009090

The compound's CAS registry number (251097-66-2) serves as its primary identifier in chemical databases and regulatory contexts . Its molecular formula C₁₂H₁₆ClNO₄S indicates a structure containing carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms in specific proportions.

Structural Characteristics

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid consists of several key structural components:

  • A 2-chlorophenyl group attached to a sulfonyl moiety

  • A sulfonamide linkage (S-N bond)

  • A 4-methylpentanoic acid group

The compound features a sulfonamide bond where the nitrogen connects the sulfonyl group to the amino acid portion of the molecule. The 2-chlorophenyl group contains a chlorine atom at the ortho position of the benzene ring, which distinguishes it from similar compounds with different substitution patterns.

Synthesis and Production

The synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid involves specific chemical reactions that have been optimized for laboratory and potential industrial applications.

Synthetic Routes

The primary synthetic pathway for this compound involves the reaction of 4-methylpentanoic acid with 2-chlorobenzenesulfonyl chloride in the presence of a suitable base. This reaction follows a nucleophilic substitution mechanism where the amino group of the amino acid attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride as a leaving group.

The general reaction can be represented as:

4-methylpentanoic acid + 2-chlorobenzenesulfonyl chloride → 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid + HCl

The reaction typically requires controlled conditions including:

  • Appropriate solvent system (often polar aprotic solvents)

  • Base to neutralize the generated HCl

  • Controlled temperature and reaction time

  • Purification steps including crystallization or chromatography

Applications and Research Relevance

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid serves multiple functions in chemical and biological research, primarily as a building block for more complex structures.

Chemical Synthesis Applications

The compound functions as a versatile intermediate in organic synthesis, particularly in the following areas:

  • Development of pharmaceuticals requiring sulfonamide functionalities

  • Peptide synthesis where modified amino acids are incorporated

  • Creation of complex organic compounds with specific biological activities

  • Synthesis of compounds where a 2-chlorophenylsulfonyl group serves as a protecting group or functional modifier

Proteomics Research

The compound is specifically marketed for proteomics research applications, suggesting its utility in:

  • Protein modification studies

  • Structure-activity relationship investigations

  • Development of protease inhibitors

  • Biologically active peptide synthesis

While the search results don't provide specific research findings, the compound's structural features make it potentially valuable in medicinal chemistry and drug discovery applications where sulfonamide groups often confer beneficial pharmacological properties.

SupplierQuantityPrice (USD)NotesReference
Santa Cruz Biotechnology500 mg$198.00For proteomics research
Santa Cruz Biotechnology1 g$269.00For proteomics research
AmbeedVariousInquiry-basedFor research use only
VWRNot specifiedNot specified≥95% purity
Cymit Quimica5g, 10gDiscontinuedPreviously available as product 3D-BKA09766

Supply Chain Considerations

The compound appears to have limited availability, with some suppliers listing it as discontinued . This suggests potential challenges in sourcing this specific chemical for research purposes. Researchers may need to:

  • Plan procurement well in advance of experimental needs

  • Consider custom synthesis options for larger quantities

  • Explore alternative compounds with similar structures when appropriate

Structural Comparisons with Related Compounds

Understanding 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid in relation to similar compounds provides valuable context for its potential applications and reactivity.

Comparison with 4-Chlorophenyl Isomer

A closely related compound, 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid (CAS: 68305-77-1), differs only in the position of the chlorine atom on the phenyl ring . This positional isomer has similar physical properties but potentially different reactivity patterns:

Table 3: Comparison with 4-Chlorophenyl Isomer

Property2-Chlorophenyl Isomer4-Chlorophenyl Isomer
CAS Number251097-66-268305-77-1
FormulaC₁₂H₁₆ClNO₄SC₁₂H₁₆ClNO₄S
Molecular Weight305.78 g/mol305.78 g/mol
Chlorine PositionOrtho (2-position)Para (4-position)
SynonymsNone specified in sources((4-Chlorophenyl)sulfonyl)-l-leucine; N-[(4-chlorophenyl)sulfonyl]-L-leucine

The difference in chlorine position (ortho vs. para) likely affects:

Relationship to Amino Acid Derivatives

The 4-methylpentanoic acid portion of the molecule is derived from leucine, making this compound a modified amino acid derivative. The L-isomer of the 4-chlorophenyl variant is specifically mentioned in the literature , suggesting potential stereochemical importance in applications.

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